1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene

Analytical Chemistry Environmental Analysis Gas Chromatography-Mass Spectrometry

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, also known as 2,3,4,5,6-pentafluorobenzyl chloride or α-chloro-2,3,4,5,6-pentafluorotoluene, is a perfluorinated aromatic compound bearing a reactive chloromethyl substituent. Its molecular formula is C₇H₂ClF₅, and it has a molecular weight of approximately 216.53 g/mol.

Molecular Formula C7H2ClF5
Molecular Weight 216.53 g/mol
CAS No. 653-35-0
Cat. No. B1346566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene
CAS653-35-0
Molecular FormulaC7H2ClF5
Molecular Weight216.53 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1F)F)F)F)F)Cl
InChIInChI=1S/C7H2ClF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2
InChIKeyZLNVRXFZTPRLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS 653-35-0): Procurement-Ready Overview of a Key Fluorinated Building Block


1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, also known as 2,3,4,5,6-pentafluorobenzyl chloride or α-chloro-2,3,4,5,6-pentafluorotoluene, is a perfluorinated aromatic compound bearing a reactive chloromethyl substituent [1]. Its molecular formula is C₇H₂ClF₅, and it has a molecular weight of approximately 216.53 g/mol [2]. The compound is characterized as a colorless liquid with a density of 1.59 g/mL and is soluble in organic solvents but immiscible with water . It is primarily valued as an electrophilic reagent and intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and analytical derivatization agents [3].

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS 653-35-0): Why Unverified Substitution with In-Class Analogs Risks Analytical and Synthetic Performance


The pentafluorobenzyl (PFB) moiety, as present in 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, imparts distinct electronic and physicochemical properties that are not replicated by other perhalogenated benzyl analogs or even other pentafluorophenyl derivatives. The strong electron-withdrawing effect of the five fluorine atoms significantly polarizes the C-Cl bond, increasing electrophilicity at the benzylic carbon and influencing reaction kinetics compared to non-fluorinated benzyl chlorides [1]. In analytical applications, the PFB group is critical for achieving ultra-low detection limits via electron capture negative ion chemical ionization (ECNICI) due to its high electron affinity, a property not shared by non-fluorinated or less fluorinated analogs [2]. Substituting this compound with a cheaper, less fluorinated alternative can compromise synthetic yields, alter reaction pathways, or drastically reduce analytical sensitivity, thereby invalidating the core purpose of its use.

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS 653-35-0): Quantified Differential Evidence Against Comparators for Informed Procurement


1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene for GC-MS Derivatization: 5-Fold Lower Detection Limit vs. Methyl Ester

In the analysis of the fungicide metabolite fenpropimorphic acid, derivatization with pentafluorobenzyl bromide to form the pentafluorobenzyl (PFB) ester was directly compared to forming the methyl ester using diazomethane. The PFB derivative, analyzed by GC/MS with negative chemical ionization, enabled a detection limit of 2 μg/kg in dry soil, whereas the methyl ester, analyzed by GC/MS with electron impact ionization, yielded a detection limit of 10 μg/kg. This represents a five-fold improvement in sensitivity [1].

Analytical Chemistry Environmental Analysis Gas Chromatography-Mass Spectrometry

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Derivatives Enable Sub-Picogram Detection in MS: 0.17 pg LOD for 2,4-Dinitrophenol

The pentafluorobenzyl (PFB) group, when attached to phenols, enables electron capture atmospheric pressure photoionization (EC-APPI) mass spectrometry. For 2,4-dinitrophenol, the PFB derivative achieved a limit of detection (LOD) of approximately 0.17 pg (0.5 fmol). This extreme sensitivity is attributed to the dissociative electron capture reaction characteristic of PFB-derivatized electrophores, which is not observed for non-fluorinated or less electrophilic analogs under the same conditions [1].

Mass Spectrometry Electron Capture Atmospheric Pressure Photoionization

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene in Radical Reactions: Distinct Magnetic Field Effect vs. Benzyl Chloride

In a study of magnetic field effects (MFE) on radical reactions, the thermal reaction of pentafluorobenzyl chloride with n-butyllithium in hexane exhibited a significant and well-documented MFE, which was re-examined and confirmed at 23±3°C [1]. In contrast, the analogous reaction with non-fluorinated benzyl chloride showed a different MFE profile [2]. While the exact quantitative difference in yield or product ratio is not provided in the abstract, the distinct magnetic field dependence confirms that the pentafluorobenzyl radical intermediate possesses unique spin chemistry properties that differentiate it from its hydrocarbon analog. This has implications for reaction outcomes in systems where spin states are critical.

Physical Organic Chemistry Radical Chemistry Magnetic Field Effects

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Derivatives for Prostaglandin Analysis: 1 pg Detection Limit for PGF₂α

The pentafluorobenzyl (PFB) ester of prostaglandin F₂α (PGF₂α) was analyzed by electron-capture gas-liquid chromatography. The minimum detection limit for this PFB derivative was 1 pg, while the PFB derivative of prostaglandin B (PGB) achieved a detection limit of 10 pg [1]. This demonstrates the utility of the PFB moiety in enabling high-sensitivity analysis of important lipid mediators, a capability not achievable with standard non-fluorinated ester derivatives.

Bioanalysis Prostaglandins Electron-Capture Detection

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene: A Readily Available Building Block with 21 Documented Reactions

According to the SpringerMaterials database, which aggregates data from primary literature, 1-(chloromethyl)-2,3,4,5,6-pentafluorobenzene is listed as a reactant in 21 distinct chemical reactions and as a product in 6 reactions [1]. This reaction count provides a quantitative measure of its established utility as a versatile synthetic intermediate. In contrast, a less activated or less commercially available analog may have far fewer documented synthetic applications, increasing development risk and time.

Synthetic Chemistry Reaction Database Chemical Building Block

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS 653-35-0): Optimal Application Scenarios Based on Quantified Differential Performance


Ultra-Trace GC-MS Analysis of Carboxylic Acids and Phenols in Environmental and Biological Matrices

The primary and most validated use of this compound is as a derivatization agent precursor for electron capture detection. Its ability to form pentafluorobenzyl esters and ethers enables detection limits as low as 2 μg/kg in soil [1] and sub-picogram levels in mass spectrometry [2]. This makes it the reagent of choice for laboratories needing to meet stringent regulatory requirements for pesticide residues, pharmaceutical metabolites, or environmental pollutants where standard derivatization agents (e.g., for methyl esters) lack sufficient sensitivity.

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals Requiring High Metabolic Stability

The pentafluorobenzyl group, introduced via this chloromethyl compound, is a privileged moiety in medicinal chemistry. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and block unwanted metabolic oxidation at the benzylic position [1]. As a key building block, it is used to prepare intermediates like 2,3,4,5,6-pentafluorobenzyl cyanide [2] and other advanced scaffolds for drug discovery programs targeting conditions where fluorine substitution provides a therapeutic advantage.

Investigating Radical Reaction Mechanisms and Magnetic Field Effects

The distinct magnetic field effect observed in the reaction of this compound with n-butyllithium, compared to non-fluorinated benzyl chloride, makes it a valuable model system for studying spin chemistry and radical pair mechanisms [1]. Research groups focused on physical organic chemistry or magnetochemistry can leverage this well-documented difference to probe fundamental reaction dynamics.

Reliable Large-Scale Synthesis with High Product Purity

With a purity commonly available at ≥95% to 98% from reputable suppliers [1], this compound is suitable for multi-step syntheses where high purity of intermediates is critical to avoid side reactions. Its documented use in 21 distinct reactions [2] provides a robust literature base for chemists to plan and troubleshoot synthetic routes, reducing the risk associated with using less characterized or lower-purity alternatives.

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